molecular formula C11H12N2O2 B1583670 2,3,3-Trimethyl-5-nitro-3H-indole CAS No. 3484-22-8

2,3,3-Trimethyl-5-nitro-3H-indole

Cat. No. B1583670
CAS RN: 3484-22-8
M. Wt: 204.22 g/mol
InChI Key: DDORSJSRAREODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3-Trimethyl-5-nitro-3H-indole is a chemical compound with the molecular formula C11H12N2O2 . It has an average mass of 204.225 Da and a monoisotopic mass of 204.089874 Da . It is also known by other names such as 2,3,3-Trimethyl-5-nitroindolenine .


Synthesis Analysis

The synthesis of 2,3,3-Trimethyl-5-nitro-3H-indole involves several steps. One method involves the reaction of 5-amino-2,3,3-trimethyl-3H-indole with p-nitrobenzaldehyde . Another method involves the nitration of 2,3,3-trimethylindolenine . The reaction is carried out in a conical flask with concentrated sulphuric acid and a pre-cooled mixture of concentrated sulphuric acid and concentrated nitric acid .


Molecular Structure Analysis

The molecular structure of 2,3,3-Trimethyl-5-nitro-3H-indole is represented by the InChI code 1S/C11H12N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-6,12H,1H2,2-3H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving 2,3,3-Trimethyl-5-nitro-3H-indole are complex and can vary based on the conditions. For instance, the reaction with p-nitrobenzaldehyde can proceed in two directions, depending on the temperature .


Physical And Chemical Properties Analysis

2,3,3-Trimethyl-5-nitro-3H-indole has a molecular weight of 204.23 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

I have conducted searches to find detailed scientific research applications for “2,3,3-Trimethyl-5-nitro-3H-indole” also known as “5-Nitro-2,3,3-trimethylindolenine”. However, the available information is limited and does not provide a comprehensive list of six to eight unique applications. The compound is mentioned in relation to its use in synthesis of cyanine dyes and as a reactant in organic synthesis reactions .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is associated with skin and eye irritation, and specific target organ toxicity (respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,3,3-trimethyl-5-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDORSJSRAREODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883978
Record name 3H-Indole, 2,3,3-trimethyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Trimethyl-5-nitro-3H-indole

CAS RN

3484-22-8
Record name 2,3,3-Trimethyl-5-nitroindolenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3484-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Indole, 2,3,3-trimethyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003484228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3484-22-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-Indole, 2,3,3-trimethyl-5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3H-Indole, 2,3,3-trimethyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5-nitro-2,3,3-trimethylindole (1) was synthesized according to a modified literature procedure (see, Noland, W. E., et al., J. Org. Chem. 3457-3469, 1965). To a solution of 2,3,3-trimethylindole (10.6 g) in concentrated sulfuric acid cooled to 0° C. using an ice/brine bath was added dropwise fuming nitric acid (5.6 mL). The resultant solution was stirred at 0° C. for 1.5 hours; then poured into crushed ice; filtered; and washed with water. The combined filtrate was neutralized to a pH greater than 7. The product precipitated from the neutralized solution and was collected by filtration, washed with water, and dried to provide the desired product 1 (10.1 g, 74% yield): ESI-MS, calculated [M+H]+ 205.1, found 205.0.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Synthesis routes and methods III

Procedure details

Sodium nitrate (3.84 g, 45.2 mmol) was dissolved in concentrated sulphuric acid (100 ml). After cooling in ice, this solution was added to a solution of 2,3,3-trimethylindole (6.65 g, 41 .8 mmol) in concentrated sulphuric acid (100 ml) such that the temperature was maintained in the range 0-5° C. The reaction was stirred at 0-5° C. for 90 minutes after completing the addition, then allowed to warm to room temperature and stirred for a further 16 hours. The mixture was poured onto ice (200 g) then made basic by the addition of 50% aqueous sodium hydroxide solution to pH12 (pH paper). The crude product was collected by filtration and washed with water until the washings were neutral (˜1000 ml). The off-yellow solid was dried at the pump, dissolved in ethyl acetate (250 ml) and dried further (MgSO4). The solution was filtered and the red filtrate was rotary evaporated to dryness. The solid was dissolved in chloroform:ethyl acetate (95:5, 30 ml) and purified by silica flash chromatography. This gave a dark yellow solid, 5.12 g, 25 mmol, 60% yield. UV analysis (methanol) showed a single peak with λmax=300 nm. Mass spectrometry (MALDI-TOF with a gentisic acid matrix) gave m/z=203.8 (for C11H12N2O2=204.23). 1H NMR:δ=1.97 (s, 6H), 2.95 (s, 3H), 8.58 (d, J=10 Hz, 1H), 8.70 (s, 1H), 8.78 (d, J=10 Hz, 1H).
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3-Trimethyl-5-nitro-3H-indole
Reactant of Route 2
Reactant of Route 2
2,3,3-Trimethyl-5-nitro-3H-indole
Reactant of Route 3
Reactant of Route 3
2,3,3-Trimethyl-5-nitro-3H-indole
Reactant of Route 4
2,3,3-Trimethyl-5-nitro-3H-indole
Reactant of Route 5
2,3,3-Trimethyl-5-nitro-3H-indole
Reactant of Route 6
2,3,3-Trimethyl-5-nitro-3H-indole

Q & A

Q1: What are the key reactions 5-Nitro-2,3,3-trimethylindolenine undergoes with acyliso(thio)cyanates?

A: Research indicates that both 5-Methoxy-2,3,3-trimethylindolenine and 5-Nitro-2,3,3-trimethylindolenine react with acyliso(thio)cyanates, showcasing their potential as building blocks in heterocyclic chemistry []. Specifically, 5-Nitro-2,3,3-trimethylindolenine reacts with these electrophiles to produce pyrimido[3,4-a]indoles []. This reaction pathway highlights the influence of the nitro group on the reactivity of the indolenine system.

Q2: Can the nitro group in 5-Nitro-2,3,3-trimethylindolenine be further modified?

A: While not directly addressed in the provided research, a related paper sheds light on this possibility []. The reduction of 5-Nitro-2,3,3-trimethylindolenine to 2,3,3-Trimethylindol-5-amine demonstrates the feasibility of transforming the nitro group []. This opens avenues for further derivatization and exploration of structure-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.